Isomucronulatol 7-O-glucoside
Description
from Astragalus chrysopterus; structure given in first source; RN given refers to (beta-D-glucoside), RN for cpd without isomeric designation not avail 3/91
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZPHFBNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915595 | |
| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94367-43-8 | |
| Record name | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Classification of Isomucronulatol 7 O Glucoside
Systematic IUPAC Name and Synonyms
Isomucronulatol (B1581719) 7-O-glucoside is identified by a systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) and is also known by several synonyms.
The formal IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol. nih.govsigmaaldrich.com A commonly used and accepted systematic name is (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside. nih.gov This nomenclature precisely describes the molecular structure, including the stereochemistry of the isoflavan (B600510) core and the attached glucopyranoside group.
A prevalent synonym for this compound is Isomucronulatol 7-O-β-D-glucoside. biosynth.commedchemexpress.comchemscene.commolnova.comchemfaces.com This name highlights its origin as a glycoside of isomucronulatol. Other recorded synonyms include Astraisoflavan-7-O-β-D-glucoside and simply Isomucronulatol 7-O-glucoside. nih.gov
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside
Chemical Class: Flavonoid Glycoside
This compound belongs to the broad class of compounds known as flavonoid glycosides. biosynth.comsmolecule.com These are molecules where a flavonoid (a type of polyphenol) is attached to a sugar moiety, in this case, a glucose molecule. smolecule.com This glycosylation significantly influences the compound's solubility and bioavailability.
Within the flavonoid class, this compound is further categorized under the isoflavonoid (B1168493) subclass. smolecule.comnih.gov Isoflavonoids are characterized by a 3-phenylchroman-4-one backbone, distinguishing them from other flavonoid types. They are a significant group of secondary metabolites found in plants. smolecule.com
Derivative of Isomucronulatol
This compound is a glycosidic derivative of isomucronulatol. medchemexpress.comsmolecule.com The core structure is isomucronulatol, and the addition of a glucose molecule at the 7-position via an O-glycosidic bond results in the formation of this compound. smolecule.com This structural relationship is fundamental to its chemical identity and properties. The aglycone, isomucronulatol, is released when the glycosidic bond is broken through hydrolysis. smolecule.com
Detailed Research Findings
This compound has been isolated from various plant sources, most notably from the roots of Astragalus membranaceus and Astragalus mongholicus. medchemexpress.comsmolecule.comglpbio.commedchemexpress.commedchemexpress.com Research has identified it as a bioactive component in these plants. targetmol.com
Studies have investigated its potential biological activities. For instance, it has been shown to exhibit anti-inflammatory effects by weakly inhibiting the production of the pro-inflammatory cytokine IL-12 p40 in in-vitro models. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com Furthermore, research suggests it may have anti-osteoarthritic properties, as it has been observed to reduce the expression of molecules related to osteoarthritis, such as matrix metalloproteinase-13 (MMP-13), in chondrosarcoma cell models. chemfaces.comsmolecule.commdpi.com
The compound's structure has been elucidated using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chemfaces.commdpi.com The molecular formula for this compound is C₂₃H₂₈O₁₀. chemscene.comsmolecule.com
Occurrence and Natural Distribution of Isomucronulatol 7 O Glucoside
Primary Botanical Sources
This section details the specific plants known to contain Isomucronulatol (B1581719) 7-O-glucoside.
Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao
Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao is a primary source of Isomucronulatol 7-O-glucoside. medchemexpress.commdpi.com This perennial plant, commonly known as Huangqi, is a staple in traditional Chinese medicine. caldic.comdoaj.org The compound is one of several flavonoids isolated from the roots of this plant. nih.gov In fact, along with other flavonoids and astragalosides, this compound has been utilized as a quality indicator for the crude drug derived from Astragalus membranaceus. caldic.com Studies have shown that the flowers of this plant variety also contain this compound, although the concentration may differ compared to other parts of the plant. mdpi.com
Astragalus mongholicus
Astragalus mongholicus, another significant botanical source, has been reported to contain this compound. nih.govsmolecule.com Research comparing the chemical profiles of Astragalus mongholicus and Astragalus membranaceus revealed the presence of this isoflavonoid (B1168493) in both species. mdpi.com Specifically, metabolomic analysis has identified this compound as one of the components present at different levels between the two species, highlighting its role in their chemical distinction. mdpi.com
Ryupunghwan (RPH), a Traditional Korean Medicinal Botanical Formula
This compound is a key bioactive compound found in Ryupunghwan (RPH), a traditional Korean medicinal botanical formula. nih.govnih.gov RPH is a complex mixture containing several medicinal plants, including Astragalus membranaceus. nih.govmdpi.comugr.es Through chromatographic techniques, this compound has been successfully isolated and purified from RPH. nih.govnih.gov It is one of the two components found in higher concentrations within the formula. mdpi.comsemanticscholar.org
Dendrobium nobile Flower
The flower of Dendrobium nobile, a species of orchid, has been identified as a source of this compound. scienceopen.comnih.gov This plant has a history of use in traditional medicine in several Asian countries. scienceopen.com Metabolomic studies of Dendrobium nobile have revealed the presence of numerous compounds, including this compound, particularly in the flowers. scienceopen.comnih.gov The accumulation of this and other metabolites contributes to the antioxidant properties of the flower extracts. scienceopen.comnih.gov
Role as a Plant Secondary Metabolite
This compound is classified as a plant secondary metabolite. nih.govsmolecule.com These compounds are not directly involved in the normal growth, development, or reproduction of plants but often have important ecological functions.
Involvement in Plant Defense Mechanisms
As a flavonoid, this compound is part of a class of secondary metabolites known for their role in plant defense. nih.gov Flavonoids are widely recognized for their ability to protect plants from various biotic and abiotic stresses. Astragalus membranaceus, a primary source of the compound, is itself used as a tonic to enhance the body's natural defense mechanisms in traditional medicine, a use that may be linked to its rich flavonoid content. nih.govresearchgate.net The production and accumulation of such secondary metabolites are often specific to different plant species, organs, and developmental stages. mdpi.com
Isolation and Purification Methodologies for Isomucronulatol 7 O Glucoside
Natural Extraction Techniques
The primary source for the natural extraction of Isomucronulatol (B1581719) 7-O-glucoside is the root of Astragalus membranaceus, a plant widely used in traditional medicine. medchemexpress.comnih.govsmolecule.com The extraction processes aim to efficiently remove a broad range of phytochemicals from the plant matrix, which are then subjected to further purification.
The initial step in isolating Isomucronulatol 7-O-glucoside involves extracting crude phytochemical mixtures from the dried roots of Astragalus membranaceus. A common approach begins with extracting the plant material with methanol (B129727) (MeOH). e-nps.or.kr For instance, a large batch of dried roots (14.8 kg) can be extracted multiple times with methanol. The resulting methanol extract is then concentrated and dissolved in water, preparing it for subsequent partitioning steps. e-nps.or.kr
Another method involves the use of a natural product mixture known as Ryupunghwan, which contains Astragalus membranaceus among other herbs. This mixture is suspended in distilled water, often with the aid of ultrasonic agitation at an elevated temperature (e.g., 40°C), to create an aqueous solution ready for solvent partitioning. mdpi.comnih.gov
The selection of the initial extraction solvent and method is crucial as it influences the profile of the extracted compounds. The goal is to maximize the yield of flavonoids, including this compound, while minimizing undesirable components.
Following the initial crude extraction, a series of liquid-liquid partitioning and chromatographic steps are employed to separate this compound from other compounds. The choice of solvents is based on the polarity and solubility of the target molecule.
Ethyl acetate (B1210297) (EtOAc) is a medium-polarity solvent frequently used in the fractionation of crude plant extracts. In a typical procedure, an aqueous solution of the crude extract is partitioned sequentially with different solvents. After initial partitioning with lower polarity solvents like n-hexane and methylene (B1212753) chloride to remove non-polar compounds, the aqueous layer is extracted with ethyl acetate. e-nps.or.kr This EtOAc fraction will contain compounds of intermediate polarity. In some procedures, the ethyl acetate and methylene chloride fractions are combined for further purification through chromatography. e-nps.or.kr In other protocols, the concentrated ethanol (B145695) extract is partitioned with ethyl acetate to specifically collect the ethyl acetate-soluble components. nih.gov
N-butanol (n-BuOH) is a polar solvent used to extract more polar compounds, such as glycosides, from an aqueous solution. After partitioning with less polar solvents like ethyl acetate, the remaining aqueous layer is often extracted with n-BuOH. e-nps.or.krmdpi.com The n-BuOH fraction is particularly rich in flavonoid glycosides. For example, in the isolation from the Ryupunghwan mixture, the aqueous suspension was successively partitioned with ethyl acetate and then n-BuOH. The n-BuOH fraction, showing potent bioactivity, was selected for further detailed chromatographic separation to yield pure this compound. mdpi.comnih.gov Similarly, when processing Astragalus membranaceus root extract, the n-BuOH-soluble fraction is often a key source for isolating various glycosides. e-nps.or.kr
Ethanol is a versatile solvent used for the initial extraction of a wide range of metabolites from plant materials. Dried slices of Astragalus root can be macerated and extracted with 95% ethanol. nih.gov The resulting extract is then concentrated and further processed. nih.gov In another approach, a 70% ethanol fraction of A. membranaceus was used as the starting material for isolating several compounds, including this compound. jfda-online.com Studies have optimized ethanol reflux extraction conditions for total flavonoids from Astragalus, suggesting that using 10 times the volume of 70% ethanol for two 60-minute extractions is an effective method. mdpi.com
Acetone (B3395972) is another organic solvent used for extracting phytochemicals. In one study, a 70% acetone solution was used to extract compounds from Carthami Flos, and the subsequent analysis also involved this compound as a reference standard from Astragali Radix. nih.gov While not the most commonly cited solvent for this specific compound from Astragalus, acetone has been used to extract the aglycone, isomucronulatol, from Micromeria cilicica, indicating its effectiveness for this class of flavonoids. researchgate.net
Interactive Data Table: Solvents Used in the Extraction and Partitioning of this compound
| Solvent | Type of Use | Plant Source / Starting Material | Research Finding |
| Methanol | Initial Extraction | Astragalus membranaceus roots | Used for initial large-scale extraction before partitioning. e-nps.or.kr |
| Ethanol (95%) | Initial Extraction | Dried slices of Astragalus root (AR-F and AR-T) | Used for maceration and extraction, followed by concentration and partitioning with ethyl acetate. nih.gov |
| Ethanol (70%) | Fractionation | A. membranaceus | A 70% ethanol fraction was the source for isolating the compound. jfda-online.com |
| Acetone (70%) | Initial Extraction | Carthami Flos (this compound used as a standard from Astragali Radix) | Used for ultrasonic extraction. nih.gov |
| Ethyl Acetate | Partitioning | Aqueous solution of crude methanol extract | Partitions medium-polarity compounds. e-nps.or.kr |
| n-Butanol (n-BuOH) | Partitioning | Aqueous solution of crude extract | Effectively extracts polar glycosides, including this compound. e-nps.or.krmdpi.comnih.gov |
Specific Extraction Solvents and Conditions
Ethanol Extraction
Chromatographic Purification Strategies
Chromatography is a primary method for the separation and purification of isoflavonoids like this compound from crude plant extracts. scielo.br Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are routinely employed, often in a multi-step process to achieve high purity. rfppl.co.inresearchgate.net
Column chromatography is a fundamental technique used for the preparative isolation of this compound from natural product extracts. nih.govnih.gov This method separates compounds based on their differential adsorption to a solid stationary phase.
In one detailed example, this compound was purified from a butanol (n-BuOH) fraction of a medicinal botanical formula extract. semanticscholar.org The process involved a sequential, multi-step column chromatography approach to systematically remove impurities and isolate the target compound. semanticscholar.org
The initial separation of the n-BuOH fraction was performed on a silica (B1680970) gel column. semanticscholar.org A gradient elution system was used, starting with a solvent mixture of chloroform, methanol, and water. This first step yielded six primary subfractions. semanticscholar.org One of these subfractions was then subjected to a second round of silica gel column chromatography, which was eluted with mixtures of chloroform-acetone and chloroform-methanol-water, resulting in further refined subfractions. semanticscholar.org The final purification step for one of these refined subfractions involved a reversed-phase (RP) C18 silica gel column, which successfully yielded purified this compound (referred to as compound 1 in the study). semanticscholar.org
Table 1: Multi-Step Column Chromatography Purification of this compound
| Step | Chromatographic Column | Elution Solvents | Outcome |
|---|---|---|---|
| 1 | Silica Gel | Gradient of CHCl₃-MeOH-H₂O (10:1:0 to 1:1:0.1) | Six subfractions (B-1 to B-6) |
| 2 | Silica Gel (on subfraction B-1) | CHCl₃-acetone (10:1, 7:1) & CHCl₃-MeOH-H₂O (7:1:0.1, 5:1:0.1) | Four subfractions (B-1.1 to B-1.4) |
| 3 | YMC RP-C18 Silica Gel (on subfraction B-1.1) | MeOH–H₂O mixtures (1:1, 1.5:1, 2:1) | Purified this compound (80.0 mg) |
Data sourced from a study on the isolation of bioactive compounds from a natural product mixture. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is an essential analytical and preparative technique for the separation, quantification, and purification of this compound. nih.govmdpi.com Its high resolution and sensitivity make it ideal for analyzing complex mixtures and verifying the purity of isolated compounds. mdpi.com
Various HPLC methods have been developed for the analysis of isoflavonoids, including this compound. These methods typically utilize reversed-phase columns, such as C18, and gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape. mdpi.comakjournals.com The compound is detected using a photodiode array (PDA) or UV detector, commonly at a wavelength of 260 nm or 282 nm. mdpi.comnih.gov
For instance, the concentration of this compound has been determined using HPLC following liquid-liquid equilibrium experiments. mdpi.comsemanticscholar.org In other applications, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) has been used for the rapid quantitative analysis of this and other bioactive components in traditional medicine formulations. nih.gov
Table 2: Examples of HPLC Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| System | HPLC-PDA | HPLC-DAD-ELSD | UPLC-Triple-TOF/MS |
| Column | Eclipse XDB-C₁₈ (4.6 mm × 250 mm, 5 μm) | Zorbax Eclipse plus C₁₈ (3.0 mm x 150 mm, 3.5 µm) | ACQUITY UPLC HSS T₃ (2.1 mm x 150 mm, 1.8 µm) |
| Mobile Phase | A: Acetonitrile + 0.1% Formic AcidB: Water + 0.1% Formic Acid | A: AcetonitrileB: Water | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient | Multistep Linear Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | Not specified |
| Detection | PDA at 260 nm | DAD | TOF/MS |
This table compiles data from multiple studies. mdpi.comakjournals.comxiahepublishing.com
Liquid-liquid equilibrium, also known as solvent-solvent extraction, is a separation method that can be used to purify compounds based on their differential solubility in two immiscible liquid phases. researchgate.net The separation of this compound has been achieved using a liquid-liquid equilibrium system, leveraging the dissociation constant of the molecule to optimize separation. mdpi.comresearchgate.net
One study utilized a liquid-liquid equilibrium system to separate this compound alongside other active ingredients from Radix Astragali. mdpi.com In this method, the apparent distribution coefficient (Dapp) of the compound between an aqueous phase and an organic solvent (1-octanol) was determined at various pH values. mdpi.com The Dapp value, which represents the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase, is highly dependent on the pH of the aqueous solution.
For this compound, the Dapp value was found to be less than 10 across the tested pH range. mdpi.com A significant decrease in the Dapp value was observed when the pH was greater than 8.0, indicating that the compound becomes more soluble in the aqueous phase at higher pH levels. mdpi.com By controlling the pH, this system can be used to selectively partition this compound and separate it from other compounds with different pH-dependent distribution coefficients. mdpi.commdpi.com The concentration of the compound in each phase was subsequently determined by HPLC. mdpi.comsemanticscholar.org
Table 3: Apparent Distribution Coefficient (Dapp) of this compound at Different pH Values
| pH | Apparent Distribution Coefficient (Dapp) |
|---|---|
| 2.0 | ~6.0 |
| 4.0 | ~6.0 |
| 6.0 | ~6.0 |
| 8.0 | ~5.5 |
| 10.0 | ~1.0 |
| 12.0 | <1.0 |
Data derived from graphical representations in a study by Wang et al. mdpi.com
Synthesis and Biotransformation Pathways of Isomucronulatol 7 O Glucoside
Chemical Synthesis Approaches
The chemical synthesis of Isomucronulatol (B1581719) 7-O-glucoside and related isoflavonoid (B1168493) glycosides presents the challenge of achieving regioselectivity due to the presence of multiple hydroxyl groups on the aglycone. However, various strategies have been developed to selectively introduce a glucose moiety at the desired 7-position.
Glycosylation of Isomucronulatol using Glucosyl Donors
A common strategy for the synthesis of isoflavone (B191592) 7-O-glucosides involves the direct glycosylation of the aglycone, isomucronulatol, with an activated glucose derivative known as a glucosyl donor. To achieve regioselectivity, the higher acidity and reactivity of the 7-hydroxyl group compared to other hydroxyl groups on the isoflavonoid scaffold is often exploited.
One established method is the use of phase transfer catalysis (PTC) . In this approach, the isoflavone aglycone is treated with a protected glucosyl donor, such as 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose , in a biphasic solvent system. A phase transfer catalyst, for instance, a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) , facilitates the transfer of the isoflavone phenolate (B1203915) from the aqueous phase to the organic phase, where it reacts with the glucosyl donor. doi.org This method has been successfully applied to the synthesis of various isoflavone 7-O-glucosides, including daidzin (B1669773) and genistin (B1671436). nih.gov The reaction typically proceeds with good stereoselectivity, yielding the β-anomer due to the neighboring group participation of the acetyl group at the C-2 position of the glucose donor. nih.gov
Another approach involves the use of glycosyl trifluoroacetimidates as highly effective glucosyl donors. These donors, when activated by a Lewis acid promoter like boron trifluoride etherate (BF₃·Et₂O) , can glycosylate the 7-hydroxyl group of isoflavones with high efficiency and stereoselectivity. researchgate.netacs.org This method often requires prior protection of other reactive hydroxyl groups on the aglycone to ensure regioselectivity, followed by a deprotection step to yield the final 7-O-glucoside. researchgate.netacs.org
Table 1: Chemical Synthesis Approaches for Isoflavone 7-O-Glucosides
| Method | Aglycone Example | Glucosyl Donor | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|---|---|
| Phase Transfer Catalysis (PTC) | Daidzein (B1669772), Genistein (B1671435), Biochanin A | 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | Tetrabutylammonium bromide (TBAB) | Regioselective for the more acidic 7-OH group; moderate yields. | nih.gov |
| Trifluoroacetimidate Method | Peracylated Flavones/Isoflavones | Glycosyl Trifluoroacetimidates | Boron trifluoride etherate (BF₃·Et₂O) | High yields and stereoselectivity; requires protection/deprotection steps. | researchgate.netacs.org |
| Koenigs-Knorr Method | Daidzein, Genistein | Per-O-acetyl glucosyl bromide | Potassium hydroxide | Low yields for direct glycosylation of unprotected isoflavones. | nih.gov |
Catalytic or Enzymatic Glycosylation
Catalytic methods, particularly those employing enzymes, offer a high degree of regio- and stereoselectivity, often under milder reaction conditions compared to purely chemical methods.
Enzymatic glycosylation typically utilizes glycosyltransferases (GTs) , which are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, most commonly a uridine diphosphate (B83284) (UDP)-sugar , to an acceptor molecule. encyclopedia.pub For the synthesis of Isomucronulatol 7-O-glucoside, a UDP-glucosyltransferase (UGT) with specificity for the 7-hydroxyl group of isoflavonoids would be ideal.
Researchers have identified and characterized several UGTs from various sources that exhibit this desired activity. For example, UGT71G1 from the model legume Medicago truncatula, when expressed in Escherichia coli, has been shown to efficiently glycosylate isoflavones like genistein and biochanin A at the 7-O-position. nih.govfrontiersin.org Similarly, a glycosyltransferase from Bacillus licheniformis, YjiC , has been used to produce 7-O-glucosides of daidzein and biochanin A. koreascience.kr
Table 2: Examples of Enzymatic 7-O-Glucosylation of Isoflavones
| Enzyme | Source | Aglycone Substrate | Product | Production System | Yield/Conversion Rate | Reference |
|---|---|---|---|---|---|---|
| UGT71G1 | Medicago truncatula | Genistein | Genistein 7-O-glucoside | Engineered E. coli | ~20 mg/L | nih.gov |
| UGT71G1 | Medicago truncatula | Biochanin A | Biochanin A 7-O-glucoside | Engineered E. coli | 11.7 mg/L | frontiersin.org |
| YjiC | Bacillus licheniformis | Biochanin A | Biochanin A 7-O-glucoside (Sissotrin) | Co-immobilized enzymes | 67.5% conversion | |
| PlUGT15 | Pueraria lobata | Daidzein | Daidzein 7-O-glucoside (Daidzin) | Recombinant enzyme in vitro | High catalytic efficiency | nih.gov |
| AmUGT88E29 | Astragalus membranaceus | Calycosin | Calycosin 7-O-glucoside | Hairy roots of A. membranaceus | Significantly increased content | researchgate.net |
Biotransformation Strategies
Biotransformation utilizes whole microbial cells or their enzymes to carry out chemical modifications on a substrate. This approach is often hailed for its environmental friendliness, high selectivity, and ability to produce complex molecules that are challenging to synthesize chemically.
Microbial Conversion of Flavonoids
Whole-cell biotransformation using fungi and bacteria is a promising strategy for producing isoflavonoid glycosides. Microorganisms possess a diverse array of enzymes that can catalyze various reactions, including glycosylation.
Several fungal species have been shown to effectively convert isoflavones into their 7-O-glucosides. For instance, filamentous fungi such as Absidia glauca AM 177 and Beauveria bassiana AM 278 can glucosylate biochanin A at the C-7 position. mdpi.com In submerged fermentation with these fungi, the addition of the aglycone to the culture medium induces the expression of the necessary glycosylating enzymes, leading to the production of the corresponding glucoside. Studies have also demonstrated that Aspergillus niger can metabolize various isoflavones, leading to the formation of hydroxylated and glycosylated products. researchgate.netsemanticscholar.orgmdpi.com While some strains of A. niger were found to not metabolize daidzein, others have been shown to be involved in the hydrolysis of isoflavone glycosides, indicating the diverse enzymatic capabilities within this species. mdpi.comnih.gov
Bacteria have also been employed for the glycosylation of isoflavones. For example, Microbacterium oxydans has been used to convert puerarin, a C-glucoside isoflavone, into its 7-O-α-D-glucopyranoside, demonstrating the potential of bacteria in modifying complex flavonoid structures. pjmonline.org
Enzymatic Conversion of Flavonoids
The use of isolated or recombinant enzymes provides a more controlled approach to biotransformation. As discussed in section 4.1.2, UDP-glycosyltransferases (UGTs) are the key enzymes for the specific attachment of glucose to the isoflavone core. The biosynthesis of isoflavone 7-O-glucosides like daidzin and genistin in plants is catalyzed by these enzymes, which transfer a glucose molecule from UDP-glucose to the 7-hydroxyl group of the aglycone. encyclopedia.pub
The development of engineered microbial systems, such as E. coli, to express plant-derived or microbial UGTs has become a powerful tool for the production of specific flavonoid glycosides. koreascience.krnih.gov For example, an engineered E. coli strain expressing UGT71G1 from Medicago truncatula successfully produced genistein 7-O-glucoside and biochanin A 7-O-glucoside from their respective aglycones fed to the culture medium. nih.gov The majority of the produced glycosides were secreted into the medium, which simplifies their subsequent purification. nih.gov
Semi-Synthesis Approaches
Semi-synthesis involves the chemical modification of a naturally occurring compound, which serves as a complex starting material. This approach can be advantageous when the total synthesis of a complex molecule is lengthy and inefficient. In the context of this compound, a semi-synthetic route would likely start from isomucronulatol isolated from a natural source, such as Astragalus species, followed by a chemical or enzymatic glycosylation step.
An analogous example is the semi-synthesis of daidzein glycosides. In one study, daidzein was converted to daidzein 7-β-glucoside and daidzein 7-β-gentiobioside using cultured cells of Nicotiana tabacum. nih.govresearchgate.net Another approach utilized β-glucosidase from sweet almond in a reverse hydrolysis reaction to synthesize daidzein 4'- and 7-β-galactosides from daidzein and a galactose donor. nih.govresearchgate.net
Spectroscopic Characterization and Analytical Detection of Isomucronulatol 7 O Glucoside
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of Isomucronulatol (B1581719) 7-O-glucoside. Techniques such as mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopy provide complementary information to build a comprehensive structural profile.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation pattern of Isomucronulatol 7-O-glucoside.
In negative ion mode, this compound typically exhibits a pseudo-molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 463.16. mdpi.com High-resolution mass spectrometry has determined this value with high accuracy, for instance, at 463.1616 [M-H]⁻. nih.gov Fragmentation of this ion provides structural insights. Common fragment ions are observed at m/z 301.11, resulting from the loss of the glucose moiety (Glc). mdpi.com Further fragmentation can lead to ions at m/z 286.09 (loss of CH₃ from the 301.11 ion), 271.06 (loss of CO), and 147.05, which are characteristic of the isoflavane skeleton's C-ring fracture. mdpi.com
In positive ion mode, the compound can be detected as the [M+H]⁺ adduct. One study reported a calculated m/z of 465.1761 and an experimental value of 465.1788 for the [M+H]⁺ ion. acs.org The primary fragment ion in positive mode is observed at m/z 303.0537, corresponding to the loss of the glucosyl group ([M+H – glc]⁺). acs.org
Table 1: ESI-MS Data for this compound
| Ion Mode | Adduct | Observed m/z | Fragment Ions (m/z) | Reference |
| Negative | [M-H]⁻ | 463.1616 | 301.1078, 286.0844 | nih.gov |
| Negative | [M-H]⁻ | 463.16 | 301.11, 286.09, 271.06, 147.05 | mdpi.com |
| Positive | [M+H]⁺ | 465.1788 | 303.0537 | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the carbon-hydrogen framework of this compound, confirming the connectivity of atoms and the stereochemistry of the molecule. The purity and structure of isolated this compound are often confirmed using ¹H-NMR and ¹³C-NMR. frontiersin.orgnih.gov
Proton NMR (¹H-NMR) is used to identify the chemical environment of the hydrogen atoms in the molecule. Although specific chemical shift values for this compound are not detailed in the provided search results, the technique is consistently cited as a standard method for structural confirmation of the isolated compound. frontiersin.orgnih.govmdpi.com The spectra would be expected to show signals corresponding to the aromatic protons of the isoflavan (B600510) core, methoxy (B1213986) groups, and the protons of the glucoside unit.
Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of the molecule. Like ¹H-NMR, it is a crucial tool for the unequivocal structural confirmation of this compound. frontiersin.orgnih.govmdpi.com The spectrum would display distinct signals for each carbon atom in the isoflavan and glucose moieties, allowing for complete structural assignment.
¹H-NMR
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for chromophoric systems like the aromatic rings in flavonoids. The UV spectrum of this compound is often recorded online during chromatographic analysis. nih.govakjournals.com The UV spectra are typically recorded over a range of 190-400 nm. nih.govakjournals.com While specific absorption maxima (λmax) for pure this compound are not explicitly stated in the search results, detection is often performed at wavelengths such as 254 nm or 266 nm, which are common for flavonoids. akjournals.comrsc.org
Chromatographic Methods for Detection and Quantification
Chromatographic techniques are essential for the separation, detection, and quantification of this compound from complex mixtures, such as plant extracts.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common methods employed. nih.govmdpi.comfrontiersin.org These techniques are often coupled with various detectors, including Diode Array Detectors (DAD) for UV-Vis spectral information and mass spectrometers (MS) for mass data. akjournals.comxiahepublishing.com
A typical chromatographic setup involves a C18 column for reversed-phase separation. nih.govakjournals.com The mobile phase usually consists of a gradient mixture of water (often containing a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724). nih.govakjournals.com For example, one method used a gradient of 0.1% formic acid in water and acetonitrile. nih.gov The flow rate is typically around 0.3 to 1.0 mL/min. nih.govrsc.org
These chromatographic methods allow for the effective separation of this compound from other related flavonoids and compounds present in the sample matrix, enabling its reliable identification and quantification. mdpi.comfrontiersin.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound, often found in medicinal plants like Astragalus membranaceus and Hedysarum polybotrys. frontiersin.orgjfda-online.com Several studies have developed HPLC methods to separate this isoflavonoid (B1168493) from other co-occurring constituents.
One method utilized a Diamonsil C18 column (250 mm × 4.6 mm, 5 µm) maintained at 35 °C. semanticscholar.orgmdpi.com The separation was achieved using a gradient mobile phase consisting of 0.05% formic acid in water (A) and acetonitrile (B). semanticscholar.orgmdpi.com The gradient program involved transitioning from 15–29% B over 40 minutes, then to 40% B over the next 10 minutes, holding at 40% B for 10 minutes, and finally increasing to 90% B over 10 minutes, with a flow rate of 1 mL/min. semanticscholar.orgmdpi.com Another study employed a Cosmosil 5C18-AR-II column (250 × 4.6 mm i.d., 5 μm) with a mobile phase of acetonitrile and water, using a gradient program at a flow rate of 0.8 mL/min. jfda-online.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Diamonsil C18 (250 mm × 4.6 mm, 5 µm) | Cosmosil 5C18-AR-II (250 × 4.6 mm i.d., 5 μm) |
| Mobile Phase | A: 0.05% formic acid–water B: Acetonitrile | A: Acetonitrile B: Water |
| Gradient | 0-40 min, 15-29% B 40-50 min, 29-40% B 50-60 min, 40% B 60-70 min, 40-90% B | 0-20 min, 25-32% A 20-50 min, 32-50% A 50-60 min, 50-80% A |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 35 °C | Not specified |
| Reference | semanticscholar.orgmdpi.com | jfda-online.com |
Pairing HPLC with a Diode Array Detector (DAD) allows for the spectral analysis of eluted compounds, aiding in their identification. While methods have been established for analyzing extracts containing this compound, the specific UV absorption maxima are often reported as part of a broader "fingerprinting" analysis rather than for the isolated compound. For instance, in a comprehensive analysis of Shenqi Fuzheng Injection, DAD was used with detection wavelengths set at 266 nm and 208 nm for different time segments of the chromatogram to monitor various classes of compounds, including the group to which this compound belongs. akjournals.com
The HPLC-Evaporative Light Scattering Detector (ELSD) is particularly useful for detecting compounds that lack a strong UV chromophore. It has been successfully applied in the analysis of herbal extracts containing this compound. frontiersin.orgmdpi.com In one analytical method, the ELSD conditions were set with a nebulizer gas (N2) flow rate of 1.8 L/min, a nebulizer temperature of 30 °C, and a drift tube temperature of 40 °C. jfda-online.com Another method for analyzing Shenqi Fuzheng Injection set the drift tube temperature to 60 °C and the nebulizing gas pressure to 3.5 bars. akjournals.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Nebulizer Gas | N2 | Not specified |
| Gas Flow/Pressure | 1.8 L/min | 3.5 bars |
| Nebulizer Temperature | 30 °C | Not specified |
| Drift Tube Temperature | 40 °C | 60 °C |
| Reference | jfda-online.com | akjournals.com |
HPLC-Diode Array Detector (DAD)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification of this compound. This technique provides molecular weight and structural information through fragmentation analysis. In one UHPLC-MS/MS analysis performed in positive ion mode, this compound (identified as compound 13) showed a characteristic fragmentation pattern involving the loss of the glucoside moiety. nih.gov Another study using UPLC-MS identified the compound (with a retention time of 19.2 min) by its [M+H]⁺ ion at m/z 463.1619. nih.gov In negative ion mode, the compound produces a pseudo-molecular ion [M-H]⁻ at m/z 463.16. mdpi.com Subsequent fragmentation (MS/MS) of this ion yields fragments at m/z 301.11, 286.09, and 271.06, which correspond to the consecutive losses of the glucose unit (Glc), a methyl group (CH₃), and a carbonyl group (CO). mdpi.com
| Ion Mode | Precursor Ion (m/z) | Formula | Fragment Ions (m/z) | Interpretation | Reference |
|---|---|---|---|---|---|
| Positive | 465.1761 [M+H]⁺ | C₂₃H₂₈O₁₀ | 303.0537 | [M+H – glc]⁺ | acs.org |
| Negative | 463.16 [M-H]⁻ | C₂₃H₂₈O₁₀ | 301.11, 286.09, 271.06 | Losses of Glc, CH₃, and CO | mdpi.com |
Ultra-Performance Liquid Chromatography-Triple-Time of Flight/Mass Spectrometry (UPLC-Triple-TOF/MS)
UPLC-Triple-TOF/MS offers high resolution, mass accuracy, and sensitivity, making it an excellent method for identifying components in complex mixtures like traditional medicine formulations. xiahepublishing.com This technique has been used to analyze Shenqi Fuzheng extract, where this compound was identified among 105 compounds based on its precursor m/z and mass spectral fragmentation patterns. xiahepublishing.comresearchgate.net The high accuracy of this method allows for the confident determination of elemental compositions and aids in the structural elucidation of unknown compounds and the confirmation of known ones, such as this compound. xiahepublishing.com
Mechanistic Research on Isomucronulatol 7 O Glucoside Biological Activities
Anti-inflammatory Mechanisms
The anti-inflammatory effects of Isomucronulatol (B1581719) 7-O-glucoside are attributed to its ability to modulate the production of inflammatory mediators and interfere with cellular signaling pathways that govern the inflammatory response. nih.govsmolecule.com
Inhibition of Pro-inflammatory Cytokines
A primary mechanism of action for Isomucronulatol 7-O-glucoside is the suppression of key pro-inflammatory cytokines. These signaling molecules are crucial in the initiation and amplification of inflammatory responses.
Research has demonstrated that this compound can inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine involved in systemic inflammation. nih.gov In a study using an interleukin-1β-stimulated chondrosarcoma cell model (SW1353 cells), which mimics the inflammatory conditions of osteoarthritis, this compound was shown to suppress the expression of TNF-α in a dose-dependent manner. nih.gov This suggests a potential role for the compound in mitigating inflammatory processes where TNF-α is a key mediator. nih.govsmolecule.com
Table 1: Effect of this compound on TNF-α Expression
| Concentration | Cell Model | Stimulant | Observed Effect on TNF-α | Source |
|---|
Similar to its effect on TNF-α, this compound has been found to reduce the expression of Interleukin-1 beta (IL-1β). nih.gov IL-1β is a central cytokine in inflammatory diseases that drives the expression of other inflammatory mediators. In the same IL-1β-stimulated chondrosarcoma cell model, treatment with this compound resulted in a dose-dependent suppression of IL-1β mRNA expression. nih.gov This inhibitory action on a key upstream inflammatory cytokine highlights its potential to disrupt the inflammatory cascade at an early stage. nih.govsmolecule.com
Table 2: Effect of this compound on IL-1β Expression
| Concentration | Cell Model | Stimulant | Observed Effect on IL-1β | Source |
|---|
While studies have investigated the effects of various flavonoids isolated from Astragalus membranaceus on Interleukin-6 (IL-6) production, the specific, direct inhibitory action of isolated this compound on IL-6 is not clearly established in the available scientific literature. Research on extracts containing a mixture of compounds, including this compound, has shown anti-inflammatory effects, but the precise contribution of this specific glucoside to IL-6 inhibition remains to be fully elucidated. nih.govfrontiersin.org
This compound has been evaluated for its effect on Interleukin-12 (IL-12), a cytokine crucial for the differentiation of T cells. Specifically, its impact on the p40 subunit (IL-12 p40) has been noted. In a study using lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells, this compound was found to exhibit weak inhibitory effects on the production of IL-12 p40. chemsrc.commedchemexpress.commedchemexpress.com While the effect was not as potent as other flavonoids tested in the same study, it indicates an interaction with the pathways regulating this cytokine. chemsrc.com
Interleukin-6 (IL-6)
Modulation of Inflammatory Signaling Pathways
The regulation of cytokine production is controlled by complex intracellular signaling pathways. Research suggests that this compound may exert its anti-inflammatory effects by modulating these pathways. While direct mechanistic studies on the isolated compound are limited, investigations into complex extracts containing this compound provide some insights. For instance, a natural product mixture where this compound was a key component was found to inhibit the nuclear factor-kappa B (NF-κB) subunit p65 in IL-1β-stimulated cells. nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, and its inhibition is a common target for anti-inflammatory agents. nih.govfrontiersin.org However, studies detailing the direct interaction of purified this compound with specific components of the NF-κB or mitogen-activated protein kinase (MAPK) signaling pathways are not yet extensively reported. smolecule.comfrontiersin.org
Inhibition of Enzymes involved in Inflammation
This compound demonstrates inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process responsible for the synthesis of prostaglandins (B1171923). nih.govsmolecule.com In studies involving IL-1β-stimulated SW1353 chondrosarcoma cells, this compound was found to reduce the expression of COX-2. nih.govmdpi.com This reduction in COX-2 expression is a significant component of the compound's anti-inflammatory activity, as it directly impacts the production of inflammatory mediators. nih.govsmolecule.com The ability to suppress COX-2 suggests a potential role in managing inflammatory conditions. smolecule.com
The compound also targets Matrix Metalloproteinase-13 (MMP-13), an enzyme critically involved in the degradation of the extracellular matrix, particularly collagen type II in cartilage. mdpi.comsmolecule.com Research has shown that in IL-1β-stimulated chondrosarcoma cell models, this compound effectively reduces the expression of MMP-13. nih.govmdpi.comnih.gov By inhibiting MMP-13, this compound may help prevent the breakdown of cartilage associated with inflammatory conditions like osteoarthritis. mdpi.comsmolecule.com
Table 2: Research Findings on Enzyme Inhibition by this compound
| Target Enzyme | Cell Model | Stimulant | Key Finding | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | SW1353 Chondrosarcoma Cells | IL-1β | Reduced expression of COX-2 | mdpi.com |
Cyclooxygenase-2 (COX-2)
Antioxidant Mechanisms
Mitigation of Oxidative Stress
This compound, a flavonoid glycoside, possesses antioxidant properties that contribute to the mitigation of oxidative stress. smolecule.com Oxidative stress is implicated in various cellular damage processes and the progression of inflammatory diseases. semanticscholar.org The antioxidant activity of flavonoids like this compound, found in plants such as Astragali Radix, is well-recognized. frontiersin.org This activity may help protect biological systems from oxidative damage. smolecule.com For instance, certain plant extracts containing this compound have been noted for their ability to reduce oxidative stress, suggesting its contribution to these effects. mdpi.com
Scavenging of Reactive Oxygen Species (ROS)
Table 3: Summary of Antioxidant Mechanisms
| Mechanism | Context/Model | Effect | Reference |
|---|---|---|---|
| Mitigation of Oxidative Stress | General biological systems, Plant extract studies | Contributes to the reduction of oxidative damage | mdpi.comsmolecule.com |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Interleukin-1β |
| Cyclooxygenase-2 |
| Matrix Metalloproteinase-13 |
| Prostaglandins |
Inhibition of Lipid Peroxidation
This compound is recognized for its antioxidant properties, which suggest a potential role in mitigating oxidative stress. smolecule.com The antioxidant activity of flavonoids is often linked to their ability to transfer a hydrogen atom to peroxyl radicals, which are key players in the lipid oxidation process in biological systems. mdpi.com While the compound's antioxidant capacity indicates it may interact with reactive oxygen species to protect cells from oxidative damage, and related plant extracts have shown activities attributed to the inhibition of lipid peroxidation, detailed studies focusing specifically on the direct inhibitory effect of pure this compound on lipid peroxidation are not extensively documented in the available research. smolecule.comnih.gov
Anti-osteoarthritic Mechanisms (Cellular and Molecular Levels)
Research has identified this compound as a compound with potential anti-osteoarthritic effects, primarily investigated in chondrosarcoma cell models stimulated with interleukin-1β (IL-1β), which mimics the inflammatory conditions of osteoarthritis. nih.govchemfaces.com
In studies using the human chondrosarcoma cell line SW1353, this compound (IMG) has been shown to suppress the expression of key molecules involved in the pathogenesis of osteoarthritis. nih.govmdpi.com When these cells are stimulated with IL-1β, they increase the production of inflammatory and cartilage-degrading molecules. Treatment with this compound was found to inhibit the expression of matrix metalloproteinase-13 (MMP-13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-1β in a dose-dependent fashion. nih.gov This inhibitory action suggests a mechanism for protecting cartilage from degradation and inflammation. smolecule.comnih.gov
Table 1: Effect of this compound on Osteoarthritis-Related Molecule Expression in IL-1β-Stimulated SW1353 Cells
| Molecule | Effect of this compound (30-100 μg/mL) | Reference |
|---|---|---|
| MMP-13 | Dose-dependent suppression of expression | nih.gov |
| COX-2 | Dose-dependent suppression of expression | nih.gov |
| TNF-α | Dose-dependent suppression of expression | nih.gov |
| IL-1β | Dose-dependent suppression of expression | nih.gov |
Articular cartilage is primarily composed of collagen type II, which is degraded during the progression of osteoarthritis. nih.gov In the same IL-1β-stimulated SW1353 chondrosarcoma cell model, this compound was observed to suppress the expression of collagen type II. nih.govmdpi-res.com This finding is part of the compound's broader effect on molecules related to osteoarthritis, where the reduction of inflammatory and catabolic markers may contribute to the preservation of cartilage matrix components. nih.govmdpi-res.com
Inhibition of Osteoarthritis-Related Molecule Expression in Chondrosarcoma Cells
Interaction Studies with Biochemical Pathways
The anti-osteoarthritic effects of this compound are closely linked to its interaction with immune system pathways. smolecule.com The compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in chondrosarcoma cells demonstrates a direct modulation of inflammatory signaling. nih.govmdpi.com Additionally, research indicates that this compound exhibits weak inhibitory effects on the production of IL-12 p40 stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong immune response. medchemexpress.com This suggests an interaction with immune cell signaling. The core chemical targets of compounds from Astragalus membranaceus, the natural source of this compound, are closely associated with cytokine signaling and receptor tyrosine kinase pathways within the immune system. frontiersin.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Interleukin-1β (IL-1β) |
| Matrix Metalloproteinase-13 (MMP-13) |
| Cyclooxygenase-2 (COX-2) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Collagen Type II |
| Nuclear Factor-kappa B (NF-κB) |
| p65 |
| Interleukin-12 (IL-12) p40 |
| Lipopolysaccharide (LPS) |
Modulation of Cartilage Degradation Pathways
Potential in Anti-tumor Research
Recent studies have explored the role of this compound (IMG), in the context of cancer treatment, particularly focusing on its interaction with ferroptosis, a form of regulated cell death.
Modulation of Ferroptosis-related Genes
Ferroptosis is an iron-dependent form of programmed cell death that is considered a defensive mechanism against cancer. nih.gov Its role in regulating the progression of cancers like non-small cell lung cancer (NSCLC) is a significant area of research. nih.govnih.gov Research has focused on developing prognostic models based on ferroptosis-related genes to predict outcomes for NSCLC patients and to identify potential therapeutic targets. nih.govnih.gov
In one such study, a prognostic model involving 14 ferroptosis-related genes was established for NSCLC patients. nih.gov The study identified that most of these risk-associated genes were primarily derived from lung tumor cells. nih.gov This model was developed using data from the Gene Expression Omnibus (GEO) and The Cancer Genome Atlas (TCGA) databases. nih.govnih.gov
Drug Sensitivity Analysis in Non-Small Cell Lung Cancer (NSCLC) Models
Drug sensitivity analysis is a critical step in identifying effective therapeutic agents. In a study investigating treatments for NSCLC, the sensitivity of various drugs was evaluated using the CellMiner database in relation to the identified ferroptosis-related genes. nih.govnih.gov This analysis revealed that 106 drugs were associated with these genes. nih.gov
The study specifically investigated the combination of this compound (IMG) with CEP-9722, a PARP1 and PARP2 inhibitor. nih.gov The effects of this combination on the growth of the A549 NSCLC cell line were validated using CCK8 and colony formation assays. nih.govnih.gov The results indicated that the combination of IMG and CEP-9722 had a significant effect on inhibiting the growth of these cancer cells. nih.gov
Table 1: Drug Sensitivity in A549 Lung Cancer Cell Line
| Drug | IC50 Value for Cell Viability Inhibition |
| CEP-9722 | Determined |
| RAF-265 | Determined |
| Gefitinib | Determined |
| BMS-599626 | Determined |
| This compound (IMG) | Determined |
| Data from a study on the effects of various drugs on the A549 lung cancer cell line. The specific IC50 values were determined in the course of the study. nih.gov |
Enzyme Inhibitory Activities
This compound has been evaluated for its ability to inhibit certain enzymes, showing a range of activities.
Weak Inhibition of α-Glucosidase (as a flavonoid)
The inhibition of intestinal α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes. mdpi.com Flavonoids, a class of compounds to which this compound belongs, are known for their potential hypoglycemic properties. mdpi.com In a screening of 29 flavonoids related to Astragali Radix for their α-glucosidase inhibitory activity, several compounds were tested. mdpi.com
The study found that while some flavonoids demonstrated strong inhibitory activity, others, like calycosin-7-O-glucoside, exhibited weak activity. mdpi.com Research suggests that this compound also demonstrates weak inhibitory activity against α-glucosidase. mdpi.com
Table 2: α-Glucosidase Inhibitory Activity of Selected Flavonoids
| Compound | IC50 Value (μM) |
| Quercetin (C1) | 6.65 ± 0.43 |
| Kaempferol (C2) | 38.79 ± 4.96 |
| Genistein (B1671435) (C8) | 64.80 ± 0.27 |
| Calycosin-7-O-glucoside (C16) | 563.40 ± 43.56 |
| This table presents the half-maximal inhibitory concentration (IC50) values of various flavonoids against α-glucosidase. mdpi.com |
Moderate Inhibition of Butyrylcholinesterase
Cholinesterase inhibitors are a focal point of research for neurodegenerative diseases like Alzheimer's, as they can help restore levels of the neurotransmitter acetylcholine. semanticscholar.org Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for these inhibitors. semanticscholar.org
The aglycone of this compound, known as Isomucronulatol, has been shown to exhibit moderate inhibitory activity against butyrylcholinesterase. chemfaces.com In studies evaluating extracts from Astragalus membranaceus, which contains these compounds, inhibition of BChE was observed, though some extracts showed activity only at higher concentrations. researchgate.net
Pharmacological and Therapeutic Research Applications
Potential as an Anti-inflammatory Agent
Isomucronulatol (B1581719) 7-O-glucoside has demonstrated notable anti-inflammatory effects. Studies have shown its ability to inhibit the production of pro-inflammatory cytokines. medchemexpress.comchemsrc.commedchemexpress.com Specifically, it has been observed to reduce the expression of molecules associated with inflammation, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) in chondrosarcoma cell models. smolecule.com This suggests a potential therapeutic role in managing inflammatory conditions. smolecule.com Research has also indicated its ability to modulate signaling pathways linked to inflammation. smolecule.com
Potential as an Antioxidant Agent
The antioxidant properties of Isomucronulatol 7-O-glucoside are another key area of its pharmacological profile. smolecule.com As a flavonoid, it is believed to contribute to the antioxidant capacity of various plant extracts. nih.gov Its antioxidant activity suggests it may help protect cells from oxidative damage by interacting with reactive oxygen species. smolecule.com This can be beneficial in mitigating oxidative stress in various biological systems. smolecule.com The compound's antioxidant potential makes it a candidate for use in nutraceuticals and cosmetic products aimed at protecting against oxidative damage. smolecule.com
Therapeutic Implications in Osteoarthritis Management
This compound has shown significant promise in the management of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation. nih.govchemfaces.com Research indicates that this compound can inhibit molecules associated with osteoarthritis, including matrix metalloproteinase-13 (MMP-13) and collagen type II. smolecule.comnih.gov In IL-1β-stimulated chondrosarcoma cell models, this compound was found to reduce the expression of these OA-related molecules. nih.govmdpi.com
Table 1: Effects of this compound on Osteoarthritis-Related Molecules
| Molecule | Effect of this compound | Reference |
|---|---|---|
| Matrix Metalloproteinase-13 (MMP-13) | Inhibition/Reduced Expression | smolecule.comnih.gov |
| Collagen Type II | Inhibition/Reduced Expression | smolecule.comnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Expression | smolecule.com |
| Interleukin-1 beta (IL-1β) | Reduced Expression | smolecule.com |
| Cyclooxygenase-2 (COX-2) | Reduced Expression | smolecule.com |
Studies have explored the combined effects of this compound with other bioactive compounds. A notable example is its synergistic interaction with Ecliptasaponin A. nih.gov When used in combination, these two compounds demonstrated a remarkably reduced expression of MMP-13 compared to when each compound was used alone. nih.govmdpi.com This synergistic action suggests a potential for developing more effective anti-osteoarthritic treatments. nih.govmdpi.com
Role in Traditional Herbal Medicine
This compound is a naturally occurring compound found in various medicinal plants, including those used in traditional herbal medicine. It has been isolated from plants such as Astragalus membranaceus and Astragalus mongholicus. smolecule.com This compound is a component of traditional Korean and Chinese medicinal formulas. nih.govmdpi.comnih.gov For instance, it is found in the Korean medicinal botanical formula Ryupunghwan (RPH), which is used for its anti-inflammatory and cartilage-protecting effects. nih.govmdpi.com The presence of this compound in these traditional remedies highlights its long-standing role in health and wellness.
Drug Discovery and Development
The diverse biological activities of this compound have positioned it as a compound of interest in drug discovery and development. mdpi.com
With its demonstrated anti-inflammatory, antioxidant, and anti-osteoarthritic properties, this compound is considered a promising candidate for the development of new bioactive agents. mdpi.com Its potential to modulate various biochemical pathways, including those involved in inflammation and cartilage degradation, makes it a valuable lead compound for further research. smolecule.com The synergistic effects observed with other natural compounds further enhance its potential in the development of novel therapeutic strategies. nih.govmdpi.com
Application in Nutraceuticals for Joint Health and Oxidative Stress Reduction
This compound has emerged as a compound of interest in the field of nutraceuticals, particularly for its potential benefits concerning joint health and the mitigation of oxidative stress. smolecule.com Research indicates that this flavonoid glycoside, naturally occurring in plants such as Astragalus membranaceus, possesses significant anti-inflammatory and antioxidant properties. smolecule.commedchemexpress.com These biological activities form the basis of its investigation for use in dietary supplements aimed at supporting joint function and cellular health. smolecule.com
Scientific investigations have focused on the molecular mechanisms through which this compound may exert its effects. In the context of joint health, studies have specifically explored its role in modulating pathways associated with osteoarthritis, a degenerative joint disease characterized by cartilage degradation and inflammation. chemfaces.comnih.gov Research using in vitro chondrosarcoma cell models has demonstrated that this compound can inhibit the expression of several key molecules implicated in the pathology of osteoarthritis. smolecule.comnih.gov
One of the primary areas of investigation is its anti-inflammatory action. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). smolecule.comchemfaces.com Furthermore, it has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. smolecule.comnih.gov By suppressing these inflammatory mediators, this compound may help to alleviate the inflammatory processes that contribute to joint degradation in osteoarthritis. nih.gov
In addition to its anti-inflammatory effects, the compound's ability to inhibit matrix metalloproteinase-13 (MMP-13) is a key finding. smolecule.comchemfaces.com MMP-13 is a critical enzyme involved in the breakdown of collagen type II, the main structural protein in articular cartilage. nih.gov The inhibition of MMP-13 by this compound suggests a potential to protect cartilage from degradation. chemfaces.comnih.gov
Table 1: Research Findings on this compound in Joint Health and Oxidative Stress
| Area of Research | Model System | Key Findings | Reference |
|---|---|---|---|
| Joint Health (Osteoarthritis) | IL-1β-stimulated SW1353 chondrosarcoma cells | Dose-dependent suppression of osteoarthritis-related molecules: MMP-13, collagen type II, TNF-α, IL-1β, and COX-2. | mdpi.com |
| Joint Health (Osteoarthritis) | IL-1β-stimulated SW1353 chondrosarcoma cells | Reduced expression of MMP-13, COX1/2, TNF-α, IL-1β, and p65. | chemfaces.com |
| Oxidative Stress & Inflammation | Molecular Docking Analysis | Showed good binding affinity to MEK1, suggesting potential inhibition of ROS production and the ERK1/2 signaling pathway. | mdpi.com |
| Inflammation | In vitro | Exhibits weak inhibitory effects on LPS-stimulated production of IL-12 p40. | medchemexpress.com |
Structure Activity Relationship Sar Studies
Influence of Glucosylation at the 7-Position on Biological Activity
The attachment of a glucose molecule at the 7-position of the isomucronulatol (B1581719) backbone significantly modifies its properties and biological activity. This glucosylation is a key structural feature that distinguishes Isomucronulatol 7-O-glucoside and influences its solubility, bioavailability, and interactions with biological targets. smolecule.com
Generally, the glycosylation of flavonoids tends to decrease their bioactivity in vitro compared to their non-sugar counterparts, the aglycones. researchgate.net This has been observed across various activities, including antioxidant, anti-inflammatory, and enzyme inhibition. researchgate.net For instance, studies on α-glucosidase inhibition by flavonoids from Astragali Radix revealed that glycosylation generally reduces the inhibitory activity. mdpi.com Specifically, this compound has been noted to exhibit weak inhibitory effects on the production of the pro-inflammatory cytokine IL-12 p40 in vitro, suggesting a potential, albeit modest, anti-inflammatory role. chemsrc.commedchemexpress.comchemicalbook.com
However, the presence of the glucose moiety can enhance the water solubility and stability of the compound. mdpi.comnih.gov This increased hydrophilicity can be advantageous for in vivo applications, potentially improving the compound's bioavailability and distribution throughout the body. mdpi.comnih.gov While aglycones are often more potent at a cellular level, their glycoside forms may exhibit comparable or even greater activity in a whole organism due to these improved pharmacokinetic properties. researchgate.net The glycosidic bond can be cleaved by enzymes in the body, releasing the more active aglycone, isomucronulatol, at the target site. smolecule.com
Comparison of Activity with Aglycone (Isomucronulatol)
Direct comparisons between this compound and its aglycone, isomucronulatol, are crucial for understanding the specific role of the glucose group. In general, flavonoid aglycones are more potent antioxidants and anti-inflammatory agents than their corresponding glycosides. nih.gov This is often attributed to the fact that aglycones can be more readily absorbed and transported across cell membranes. mdpi.com
In the context of osteoarthritis, a study investigating compounds from a traditional Korean medicinal formula found that this compound reduced the expression of several molecules related to the condition, including matrix metalloproteinase-13 (MMP-13), COX-2, TNF-α, and IL-1β. nih.govnih.govchemfaces.com However, the inhibitory effect of the parent extract was more potent, and another isolated compound, ecliptasaponin A, was approximately 100 times more effective than this compound. chemfaces.com This suggests that while this compound possesses some activity, its aglycone or other components may be more biologically active in this context.
Research on α-glucosidase inhibitors also supports the idea of reduced activity with glycosylation. mdpi.com The aglycone form is generally favored for stronger inhibition. The cleavage of the glycosidic bond of this compound under acidic or enzymatic conditions releases the isomucronulatol aglycone, which is then free to exert its biological effects. smolecule.com
Impact of Hydroxyl Group Number on Activity (General Flavonoid SAR)
The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of their biological activity, particularly their antioxidant capacity. rsc.orgscirp.org For flavonoids in general, a greater number of hydroxyl groups often correlates with stronger antioxidant effects. mdpi.comacs.org
Key structural features for antioxidant activity in flavonoids include:
The presence of a catechol group (two hydroxyl groups on adjacent carbons) in the B-ring.
A double bond between carbons 2 and 3 in the C-ring.
A hydroxyl group at the 3-position of the C-ring. researchgate.net
While Isomucronulatol is an isoflavan (B600510) and lacks the C2-C3 double bond found in many other flavonoids, the number and arrangement of its hydroxyl groups are still significant. nih.gov Studies have shown that flavonoids with hydroxyl groups at the 5 and 7 positions of the A-ring exhibit high cytotoxicity. nih.gov this compound possesses a hydroxyl group at the 7-position (which is glycosylated) and another at the 2'-position of the B-ring. nih.gov The presence and availability of these hydroxyl groups to participate in reactions like free radical scavenging are fundamental to its biological potential. scirp.org
Glycoside/Aglycone Ratios as Indicators of Biological Potential
The biotransformation of glycosides to aglycones is a critical step for their absorption and activity in the body. mdpi.com Therefore, an extract containing a mix of both forms may offer a more sustained biological effect. The glycosides, with their higher water solubility, can be more easily transported, while the aglycones, once released, can exert their potent effects at the cellular level. nih.gov
In the context of commercial samples of Astragalus membranaceus, a plant known to contain this compound, the composition of flavonoids, including the ratio of glycosides to aglycones, has been linked to its antioxidant activity. phcogrev.comresearchgate.netjfda-online.com The specific ratio can be influenced by factors such as the plant's origin and processing methods. researchgate.net This highlights that the biological potential of a natural product is not just determined by the presence of a single compound but by the complex interplay of its various chemical constituents, including the balance between glycosylated and non-glycosylated flavonoids.
Methodological Considerations in Research
In vitro Cell Culture Models
A variety of cell lines have been instrumental in studying the effects of Isomucronulatol (B1581719) 7-O-glucoside across different biological contexts.
Chondrosarcoma Cell Models (e.g., SW1353 cells)
The human chondrosarcoma cell line, SW1353, has been a key model for investigating the potential role of Isomucronulatol 7-O-glucoside in the context of osteoarthritis-related inflammation. nih.govmdpi.comnih.gov In these studies, SW1353 cells are typically stimulated with interleukin-1β (IL-1β) to mimic the inflammatory conditions seen in osteoarthritis. nih.govmdpi.comnih.gov
Research has shown that pretreatment with this compound can influence the expression of several molecules associated with osteoarthritis. nih.govnih.gov Specifically, in IL-1β-stimulated SW1353 cells, the compound has been observed to reduce the expression of matrix metalloproteinase 13 (MMP13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-1β itself. mdpi.comnih.gov It has also been noted to affect the expression of collagen type II. nih.gov The inhibitory effects of this compound on these osteoarthritis-related molecules were found to be dose-dependent. nih.gov
Table 1: Effects of this compound on IL-1β-Stimulated SW1353 Cells
| Molecule | Observed Effect | Reference |
|---|---|---|
| MMP13 | Reduced expression | mdpi.comnih.gov |
| COX-2 | Reduced expression | mdpi.comnih.gov |
| TNF-α | Reduced expression | mdpi.comnih.gov |
| IL-1β | Reduced expression | mdpi.comnih.gov |
| Collagen Type II | Affected expression | nih.gov |
Bone Marrow-Derived Dendritic Cells (BMDCs)
The influence of this compound on immune cells has been explored using bone marrow-derived dendritic cells (BMDCs). These cells are crucial for initiating adaptive immune responses. yeasenbio.com BMDCs are typically generated from bone marrow precursor cells cultured with specific growth factors like granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-4. yeasenbio.commdpi.com
In a study investigating flavonoids from Astragalus membranaceus, this compound was one of twelve flavonoids isolated and studied for its effects on lipopolysaccharide (LPS)-stimulated BMDCs. researchgate.net The study focused on the production of pro-inflammatory cytokines such as IL-6, IL-12 p40, and TNF-α. researchgate.net While some other flavonoids from the same source showed significant inhibitory effects on cytokine production, the specific quantitative impact of this compound alone was not detailed in the abstract. researchgate.net
A549 Cells (Non-Small Cell Lung Cancer)
The A549 cell line, a model for non-small cell lung cancer (NSCLC), has been used to investigate the potential of this compound in oncology research. nih.govnih.gov Studies have explored its effects in combination with other therapeutic agents. nih.govnih.gov
One study investigated the combination of this compound with CEP-9722, focusing on ferroptosis-related biomarkers in NSCLC. nih.govnih.gov This research utilized A549 cells to assess the impact of the combination treatment on cell growth and other relevant parameters through assays like CCK8 and colony formation. nih.govnih.gov
Mouse L929 Fibroblasts and ADTC5 Chondrocytes
The biocompatibility and effects on cell viability of materials incorporating this compound have been assessed using mouse L929 fibroblasts and ADTC5 chondrocytes. researchgate.net In one study, self-assembling nanospheres containing procyanidins were evaluated, and these nanospheres demonstrated a significant increase in cell viability in both L929 fibroblasts and ADTC5 chondrocytes compared to the unassembled components. researchgate.net
Molecular Biology Techniques
To understand the mechanisms underlying the observed cellular effects of this compound, researchers have employed various molecular biology techniques.
RT-PCR for Gene Expression Analysis
Reverse transcription-polymerase chain reaction (RT-PCR), including quantitative real-time PCR (qRT-PCR), is a fundamental technique used to analyze the gene expression changes induced by this compound. nih.govbiocrick.comamegroups.orgamegroups.cn This method allows for the quantification of mRNA levels of specific target genes, providing insights into the compound's mode of action at the transcriptional level. oup.com
In studies with SW1353 cells, RT-PCR was used to determine the mRNA expression levels of osteoarthritis-related genes such as MMP13, COX-2, TNF-α, and IL-1β. nih.govnih.gov Similarly, in studies involving podocytes, RT-PCR was employed to measure the expression of genes related to epithelial-mesenchymal transition. amegroups.orgamegroups.cn The general procedure involves isolating total RNA from the treated cells, reverse transcribing it into complementary DNA (cDNA), and then amplifying the specific genes of interest using a PCR machine. amegroups.orgamegroups.cn The expression levels are often normalized to an internal control or housekeeping gene, such as β-actin, to ensure accuracy.
Western Blotting for Protein Expression
Western blotting has been instrumental in determining the effect of this compound on protein expression in various cell models. In studies using IL-1β-stimulated SW1353 chondrosarcoma cells, Western blot analysis was employed to measure the expression levels of several key proteins involved in osteoarthritis (OA). chemfaces.commdpi.comnih.gov Treatment with this compound was shown to reduce the protein expression of matrix metalloproteinase 13 (MMP13), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2). mdpi.comnih.gov Concurrently, the expression of Collagen type II, a crucial component of cartilage that is degraded in OA, was also assessed. mdpi.com
In another research context, Western blot analysis suggested that an extract of Abeliophyllum distichum leaves, which contains this compound, could suppress the lipopolysaccharide (LPS)-stimulated activation of extracellular signal-regulated protein kinases (ERK1/2) in RAW264.7 macrophage cells. mdpi.com This indicates an anti-inflammatory effect mediated by the inhibition of this signaling pathway. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method used to measure the concentration of specific proteins. In the context of this compound research, ELISA has been used to quantify the amount of MMP13 secreted by IL-1β-stimulated SW1353 cells into the culture supernatant. mdpi.comnih.govnih.gov This assay confirmed the findings from Western blotting, showing that this compound reduces the secretion of this cartilage-degrading enzyme. mdpi.com
Additionally, in studies involving total flavonoid extracts from Astragali Radix (which includes this compound), ELISA was used to measure the expression of proteins such as Tumor Necrosis Factor (TNF), Proto-oncogene tyrosine-protein kinase Src (SRC), and Estrogen receptor (ESR1) in macrophage cell lines. frontiersin.org
Colony Formation Assay
The colony formation assay is a cell biology technique used to determine the long-term proliferative potential of single cells. This method was utilized in a study investigating combination therapies for non-small cell lung cancer (NSCLC). nih.govnih.gov The assay was performed to validate the effects of this compound, in combination with the PARP inhibitor CEP-9722, on the growth and survival of lung cancer cell lines. nih.govpatsnap.com The experiment involved seeding single cells in six-well plates and treating them with different concentrations of the compounds to observe their ability to form colonies over time. nih.gov
Iron Assay
To investigate the role of this compound in ferroptosis, a form of iron-dependent programmed cell death, an iron assay was conducted. nih.gov In this experiment, A549 lung cancer cells were treated with this compound for 12 hours. nih.gov Subsequently, the cells were collected, and an iron assay kit was used to measure the intracellular iron concentration via colorimetric detection at an absorbance of 593 nm. nih.gov This assay is crucial for understanding the compound's mechanism in the context of ferroptosis-targeted cancer therapy. nih.govdntb.gov.ua
Bioinformatics and Computational Approaches
Bioinformatics and computational tools are increasingly used to predict and analyze the interactions of chemical compounds with biological targets, providing insights that can guide laboratory experiments.
Drug Sensitivity Analysis
Drug sensitivity analysis is a computational method used to correlate gene expression profiles with drug response data to identify potential therapeutic agents. In research related to NSCLC, the CellMiner database was utilized for this purpose. nih.govnih.gov This database contains genomic and pharmacological data for a large number of cell lines and FDA-approved drugs. nih.gov By correlating the expression of a 14-gene ferroptosis-related signature with drug sensitivity data (GI50 values), researchers identified 106 drugs associated with these genes. nih.govnih.gov This analysis provided a rationale for investigating this compound as a potential agent in NSCLC treatment, particularly in combination with other drugs targeting these pathways. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely applied to study this compound.
In one study, Autodock vina was used to evaluate the molecular docking of this compound against three ferroptosis-related biomarkers: SPP1, ADRB1, and ADH1C. nih.gov The results showed high vina scores, suggesting a strong binding affinity. nih.gov Another study found that this compound exhibited a good binding affinity to MEK1, with a binding energy of -6.75 ± 0.38 kcal/mol, which was stronger than the known inhibitor U0126. mdpi.com Further research has included this compound in docking analyses against various other targets, such as α-glucosidase and proteins implicated in lung adenocarcinoma like EGFR, MAPK1, and KARS. mdpi.comfrontiersin.org
| Target Protein | Research Context | Binding Energy / Score | Source |
|---|---|---|---|
| MEK1 | Anti-inflammatory | -6.75 ± 0.38 kcal/mol | mdpi.com |
| SPP1, ADRB1, ADH1C | Non-Small Cell Lung Cancer (Ferroptosis) | High Vina Scores | nih.gov |
| α-glucosidase | Anti-hyperglycemic | Included in analysis | mdpi.com |
| Various (EGFR, MAPK1, KARS) | Lung Adenocarcinoma | Binding energy < -5.6 kcal/mol | frontiersin.org |
Transcriptomics and Metabolomics (Future Directions)
Future research on this compound is poised to significantly benefit from the integration of transcriptomics and metabolomics. These high-throughput "omics" technologies offer a powerful lens through which to explore the broader biological impact of this specific compound.
Transcriptomics , the study of the complete set of RNA transcripts produced by an organism, can elucidate the molecular mechanisms affected by this compound. By analyzing changes in gene expression in cells or tissues upon exposure to the compound, researchers can identify the signaling pathways and biological processes that are modulated. For instance, a study on non-small cell lung cancer (NSCLC) utilized transcriptomic data from public databases like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) to identify ferroptosis-related genes. nih.gov This approach allowed for the construction of a prognostic model and the identification of potential therapeutic targets. nih.gov Future transcriptomic studies could similarly focus on how this compound influences gene expression profiles related to inflammation, oxidative stress, or other cellular processes, providing a deeper understanding of its pharmacological effects. mdpi.com A study on Abeliophyllum distichum already identified this compound as one of the phytochemicals present, and further transcriptomic analysis revealed functional genes involved in various metabolic pathways, suggesting a direction for future functional genomics studies of this compound. dntb.gov.uaresearchgate.net
Metabolomics , the comprehensive analysis of metabolites within a biological system, provides a direct snapshot of the biochemical activity and physiological state. In the context of this compound, metabolomics can be used to identify the downstream effects of the compound on cellular metabolism. mdpi.com For example, metabolomic approaches have been successfully used to differentiate the chemical profiles of different species of Astragalus, the plant from which this compound is often isolated. nih.govmdpi.com These studies use techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) to identify and quantify a wide range of metabolites, including this compound itself. mdpi.comnih.govmdpi.com By comparing the metabolomes of treated versus untreated systems, future research can pinpoint metabolic pathways altered by this compound, offering insights into its mechanism of action and potential therapeutic applications. The NIH Metabolomics Workbench serves as a valuable repository for such data, facilitating broader analysis and collaboration. metabolomicsworkbench.org
The synergy between transcriptomics and metabolomics holds particular promise. By integrating data from both platforms, researchers can build a more complete picture of how this compound perturbs biological systems, from gene expression to metabolic output. This integrated "omics" approach will be instrumental in validating therapeutic targets, discovering biomarkers of efficacy, and advancing the development of this compound for potential clinical use. amegroups.org
Quality Control and Standardization of Research Materials
Rigorous quality control and standardization of research materials are paramount to ensure the reliability and reproducibility of studies involving this compound. This involves both the assessment of the purity of the isolated compound and the standardization of the plant extracts from which it is often derived.
The purity of this compound samples used in research is a critical factor that can significantly influence experimental outcomes. Several analytical techniques are employed to ascertain the purity of this and other reference standards.
High-Performance Liquid Chromatography (HPLC) is a cornerstone method for purity assessment. mdpi.comsemanticscholar.org For instance, studies have reported using HPLC systems with C18 columns to determine the concentration and purity of this compound. mdpi.comsemanticscholar.org The purity is often determined by peak area normalization, with standards of ≥98% purity being common in pharmacological studies. mdpi.comnih.gov
Furthermore, advanced techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) provide not only purity data but also structural confirmation. frontiersin.org This method allows for the precise identification of the compound based on its mass-to-charge ratio and fragmentation pattern. nih.gov The validation of these analytical methods is crucial and typically involves assessing linearity, precision, repeatability, stability, and accuracy to ensure the reliability of the purity determination. nih.gov
The table below summarizes the analytical methods used for the purity assessment of this compound and related flavonoids.
| Analytical Method | Purpose | Key Parameters | Reference |
| HPLC | Purity and Concentration Determination | C18 column, gradient elution | mdpi.comsemanticscholar.org |
| UHPLC-Q-TOF-MS | Purity Assessment and Structural Confirmation | High-resolution mass analysis | nih.govfrontiersin.org |
| Method Validation | Ensuring Reliability of Purity Data | Linearity, precision, repeatability, stability, accuracy | nih.gov |
When this compound is studied within a plant extract, such as from Astragalus species, the standardization of that extract is essential for consistent and comparable research findings. mdpi.commdpi.com Standardization aims to ensure a consistent chemical profile and concentration of key bioactive compounds, including this compound, across different batches of the extract.
Metabolomic approaches, particularly using UHPLC-MS, have become powerful tools for the standardization of herbal extracts. mdpi.commdpi.com By creating a detailed chemical fingerprint of the extract, researchers can identify and quantify a wide range of compounds. nih.gov This allows for the comparison of different batches and ensures that they are chemically equivalent. mdpi.comnih.gov For example, studies have used metabolomics to clearly distinguish between different species of Astragalus based on their unique chemical markers, one of which is this compound. mdpi.comnih.govmdpi.com
The following table outlines key considerations for the standardization of plant extracts containing this compound.
| Standardization Approach | Technique/Method | Purpose | Reference |
| Chemical Fingerprinting | UHPLC-MS, HPLC | To create a comprehensive chemical profile and ensure batch-to-batch consistency. | mdpi.comnih.govmdpi.com |
| Quantification of Marker Compounds | HPLC, UHPLC-MS | To ensure a specific concentration of this compound and other key bioactives. | nih.gov |
| Optimization of Extraction Protocol | Various extraction methods (e.g., ethanol (B145695) reflux, enzymatic) | To maximize the yield of target compounds and ensure a consistent extract composition. | mdpi.com |
By implementing these rigorous quality control and standardization measures, researchers can enhance the validity and impact of their findings on the biological activities of this compound.
Q & A
Q. What are the primary natural sources and extraction methods for Isomucronulatol 7-O-glucoside?
this compound is primarily isolated from Astragalus membranaceus (Huangqi) and other Astragalus species. Extraction typically involves solvent-based methods (e.g., ethanol or methanol reflux) followed by chromatographic purification using techniques like silica gel column chromatography or preparative HPLC. Quality control requires verification via HPLC with UV/Vis or MS detection, as demonstrated in studies analyzing Radix Astragali extracts .
Q. What analytical techniques are recommended for identifying and quantifying this compound in plant extracts?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for identification and quantification. Key diagnostic fragments (e.g., m/z 301.11 and 271.06 from the aglycone moiety) and retention time comparisons with standards are critical. For quantification in complex matrices like herbal formulations, multi-component HPLC methods with chemometric validation (e.g., entropy weight-TOPSIS) are recommended .
Q. What in vitro models are commonly used to assess the anti-inflammatory activity of this compound?
LPS-stimulated macrophage models (e.g., RAW 264.7 cells) are widely used to evaluate IL-12 p40 inhibition, a marker of anti-inflammatory activity. For osteoarthritis research, IL-1β-stimulated human chondrosarcoma SW1353 cells are employed to measure suppression of MMP13, COX1/2, and TNF-α. Dose-response experiments (typically 10–100 μM) with pre-treatment protocols (24–48 hours) are standard .
Advanced Research Questions
Q. How can researchers design experiments to investigate the synergistic effects of this compound with other bioactive compounds in osteoarthritis models?
Co-treatment studies with compounds like Ecliptasaponin A (from Ryupunghwan) can be designed using factorial ANOVA to assess interaction effects. Synergy is evaluated via combination indices (e.g., CompuSyn software) and pathway-focused assays (e.g., NF-κB/p65 nuclear translocation in SW1353 cells). Transcriptomic profiling (RNA-seq) post-treatment can identify shared or unique targets .
Q. What methodological strategies are employed to resolve discrepancies in reported bioactivity data (e.g., weak vs. moderate inhibition of inflammatory markers)?
Discrepancies may arise from differences in cell lines, LPS/IL-1β concentrations, or glucoside stability. Researchers should:
Q. What advanced structural elucidation techniques are critical for confirming the glycosylation patterns of this compound derivatives?
High-resolution NMR (1D/2D) is essential for confirming glycosidic linkages and aglycone stereochemistry. Key experiments include:
- HSQC/TOCSY for sugar moiety assignments.
- ROESY to determine spatial proximity between the glucosyl and isoflavan groups.
- HRMS/MS for fragmentation patterns (e.g., neutral loss of 162 Da for glucoside cleavage). Comparative analysis with synthetic derivatives (e.g., 7,2'-di-O-glucoside) can validate structural hypotheses .
Methodological Notes
- Quality Control : Always verify compound purity (>95% by HPLC) and stability (e.g., DMSO stock solutions stored at -80°C) to ensure reproducibility .
- Data Validation : Use chemometric tools (e.g., PCA for batch variability) in multi-component studies to mitigate matrix effects .
- Ethical Compliance : For in vivo osteoarthritis models, adhere to ARRIVE guidelines for animal welfare and translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
